molecular formula C20H29N5O2 B10773996 N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine

N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B10773996
M. Wt: 371.5 g/mol
InChI Key: OGIVDFLCEHDQBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID19289283C32” involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

For industrial-scale production, the synthesis of “PMID19289283C32” would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and reduce the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

“PMID19289283C32” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

“PMID19289283C32” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID19289283C32” involves the selective inhibition of Rho kinase 2 (ROCK2). By binding to the active site of ROCK2, the compound prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. This inhibition leads to changes in cell contraction, motility, and proliferation, which are crucial in the context of diseases such as cancer and cardiovascular disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“PMID19289283C32” is unique due to its high selectivity for ROCK2 over other kinases, which reduces the potential for off-target effects. This selectivity makes it a valuable tool for studying the specific role of ROCK2 in various cellular processes and for developing targeted therapies .

Properties

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

IUPAC Name

N-cycloheptyl-6-(2-morpholin-4-ylethoxy)pyrido[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H29N5O2/c1-2-4-6-16(5-3-1)24-20-17-13-19(21-14-18(17)22-15-23-20)27-12-9-25-7-10-26-11-8-25/h13-16H,1-12H2,(H,22,23,24)

InChI Key

OGIVDFLCEHDQBN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=NC=NC3=CN=C(C=C32)OCCN4CCOCC4

Origin of Product

United States

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